Cycloxidim

Catalog No.
S524755
CAS No.
101205-02-1
M.F
C17H27NO3S
M. Wt
325.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cycloxidim

CAS Number

101205-02-1

Product Name

Cycloxidim

IUPAC Name

2-[(Z)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-(thian-3-yl)cyclohex-2-en-1-one

Molecular Formula

C17H27NO3S

Molecular Weight

325.5 g/mol

InChI

InChI=1S/C17H27NO3S/c1-3-6-14(18-21-4-2)17-15(19)9-13(10-16(17)20)12-7-5-8-22-11-12/h12-13,19H,3-11H2,1-2H3/b18-14-

InChI Key

GGWHBJGBERXSLL-JXAWBTAJSA-N

SMILES

CCCC(=NOCC)C1=C(CC(CC1=O)C2CCCSC2)O

Solubility

Soluble in DMSO

Synonyms

Cycloxydim; BAS 517-02H; BAS-517-02H; BAS517-02H; BAS 517; BAS-517; BAS517;

Canonical SMILES

CCCC(=NOCC)C1=C(CC(CC1=O)C2CCCSC2)O

Isomeric SMILES

CCC/C(=N/OCC)/C1=C(CC(CC1=O)C2CCCSC2)O

Description

The exact mass of the compound Cycloxidim is 325.1712 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Mode of Action

  • Cycloxidim disrupts the production of very-long-chain fatty acids (VLCFAs) in targeted plants. VLCFAs are essential components of plant cell membranes. This disruption weakens the plant cell wall, leading to stunted growth and ultimately death [Source: Weed Science Society of America [WSSA]](. )

Weed Control

  • Research investigates cycloxidim's efficacy against various grass weeds in different settings.
    • Studies compare its effectiveness to other herbicides, such as propyzamide and glyphosate, for controlling grass weeds in forestry [Source: Forestry: An International Journal of Forest Research [Willoughby et al. 2021]](. )
    • Research also examines its potential for use in crop production, targeting grass weeds that can compete with desired crops [Source: MDPI - Agronomy [Shan et al. 2019]](. )

Resistance Management

  • Scientific studies explore the development of resistance to cycloxidim in weed populations. This research helps develop strategies to maintain the effectiveness of cycloxidim as a weed control tool [Source: MDPI - Agronomy [Shan et al. 2019]](. )

Cycloxidim is a post-emergence herbicide classified as a cyclohexene oxime, primarily used for controlling grass weeds in various agricultural settings. Its chemical structure is defined by the formula C17H27NO3S, and it features a unique combination of functional groups, including an ethoxyimino group and a tetrahydrothiopyran moiety. Cycloxidim operates by inhibiting the enzyme acetylcoenzyme A carboxylase (ACCase) within the chloroplasts of sensitive plant species, disrupting fatty acid synthesis essential for plant growth and development .

The compound appears as a colorless to yellow paste with a moderate aromatic odor in its technical form. It is characterized as a weak acid with high solubility in organic solvents and variable solubility in water, depending on the pH of the environment .

As mentioned earlier, cycloxidim acts as a selective herbicide by inhibiting the ACCase enzyme in grass weeds. This enzyme is crucial for the weed's production of fatty acids, essential for its growth and survival []. When cycloxidim binds to the ACCase enzyme, it forms an inactive complex, preventing the enzyme from carrying out its function. Consequently, fatty acid synthesis is disrupted, leading to the death of the weed []. Interestingly, certain crops, like corn, have developed a natural tolerance to cycloxidim due to mutations in the ACCase enzyme that prevent the herbicide from binding [].

Cycloxidim is considered to have moderate toxicity []. Direct contact with the skin, eyes, or inhalation can cause irritation. Ingestion can be harmful. Always refer to the Safety Data Sheet (SDS) provided by the manufacturer for detailed handling and safety precautions.

Here are some additional points to consider:

  • Cycloxidim is not highly flammable [].
  • It can be moderately reactive with strong acids and bases [].
, including:

  • Isomerization: Cycloxidim can easily isomerize at the C=N bond, leading to E/Z configurations that may affect its biological activity .
  • Metabolism: In biological systems, cycloxidim is metabolized primarily through oxidation processes involving the thiopyrane ring. The main metabolic pathways include:
    • Oxidation of sulfur to form cycloxidim-TSO (major metabolite).
    • De-ethoxylation of the oxime ether group to yield cycloxidim-T1S.
    • Further oxidation to sulfoxides and rearrangement reactions leading to other metabolites .

These metabolic transformations are crucial for understanding the compound's environmental fate and potential toxicity.

Cycloxidim exhibits selective herbicidal activity against a range of grass species. It has been shown to effectively control weeds such as Molinia caerulea, Calamagrostis epigejos, and Holcus lanatus without harming young trees or other non-target plants when applied correctly . Its mechanism of action, targeting ACCase, makes it particularly effective against grasses that are resistant to other herbicides like glyphosate and propyzamide .

In studies assessing its efficacy, cycloxidim demonstrated prolonged control over certain grass species, providing effective weed management solutions in forestry and agricultural contexts .

The synthesis of cycloxidim involves several steps that typically include:

  • Formation of the Cyclohexene Core: Starting from appropriate diketone precursors.
  • Introduction of Functional Groups: The ethoxyimino group is introduced through specific coupling reactions.
  • Final Modifications: Additional steps may involve protecting groups and subsequent deprotection to yield the final product.

These synthetic routes are designed to optimize yield while ensuring the purity of the final herbicide product .

Cycloxidim is primarily applied in:

  • Agriculture: As a selective herbicide for controlling grass weeds in various crops.
  • Forestry: To manage undergrowth in newly planted or restocked sites without damaging young trees.
  • Horticulture: Used in Christmas tree production and other ornamental plant settings where grass control is necessary .

Its selectivity and effectiveness against specific weed species make it an important tool for sustainable agricultural practices.

Research has focused on cycloxidim's interactions with various environmental factors, including:

  • Reactivity with Singlet Oxygen: Studies indicate that cycloxidim reacts with singlet oxygen in solution, which may influence its degradation rates and efficacy under different environmental conditions .
  • Photodegradation: The compound has been shown to undergo photolysis when exposed to light, affecting its persistence in the environment .

Understanding these interactions is critical for predicting its behavior in field applications and its impact on non-target organisms.

Cycloxidim shares structural similarities with several other herbicides. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureMechanism of ActionUnique Features
PropyzamideC13H16N2O2Inhibits cell divisionBroad-spectrum; less selective
ClethodimC17H22ClNO4Inhibits ACCaseSimilar mode; more selective
Clodinafop-propargylC15H18ClNO4Inhibits ACCaseEffective on specific grasses
Fenoxaprop-p-ethylC15H16FNO4Inhibits ACCaseLess effective than cycloxidim

Cycloxidim's distinctiveness lies in its ability to selectively target specific grass species while being safe for certain crops and trees, making it a preferred choice in integrated weed management strategies .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

325.17116490 g/mol

Monoisotopic Mass

325.17116490 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Cycloxydim

Use Classification

Agrochemicals -> Pesticides

Dates

Modify: 2023-08-15
1: Monadjemi S, ter Halle A, Richard C. Accelerated dissipation of the herbicide cycloxydim on wax films in the presence of the fungicide chlorothalonil and under the action of solar light. J Agric Food Chem. 2014 May 28;62(21):4846-51. doi: 10.1021/jf500771s. Epub 2014 May 19. PubMed PMID: 24820122.
2: Wagner N, Lötters S, Veith M, Viertel B. Acute toxic effects of the herbicide formulation and the active ingredient used in cycloxydim-tolerant maize cultivation on embryos and larvae of the African clawed frog, Xenopus laevis. Bull Environ Contam Toxicol. 2015 Apr;94(4):412-8. doi: 10.1007/s00128-015-1474-z. Epub 2015 Jan 30. PubMed PMID: 25634323.
3: Monadjemi S, de Sainte-Claire P, Abrunhosa-Thomas I, Richard C. Photolysis of cycloxydim, a cyclohexanedione oxime herbicide. Detection, characterization and reactivity of the iminyl radical. Photochem Photobiol Sci. 2013 Dec;12(12):2067-75. doi: 10.1039/c3pp50209k. PubMed PMID: 24061498.
4: Vione D. A test of the potentialities of the APEX software (Aqueous Photochemistry of Environmentally occurring Xenobiotics). Modelling the photochemical persistence of the herbicide cycloxydim in surface waters, based on literature kinetic data. Chemosphere. 2014 Mar;99:272-5. doi: 10.1016/j.chemosphere.2013.10.078. Epub 2013 Nov 20. PubMed PMID: 24268170.
5: Monadjemi S, Halle AT, Richard C. Reactivity of cycloxydim toward singlet oxygen in solution and on wax film. Chemosphere. 2012 Sep;89(3):269-73. doi: 10.1016/j.chemosphere.2012.04.035. Epub 2012 May 15. PubMed PMID: 22595528.
6: Wagner N, Lötters S, Veith M, Viertel B. Effects of an environmentally relevant temporal application scheme of low herbicide concentrations on larvae of two anuran species. Chemosphere. 2015 Sep;135:175-81. doi: 10.1016/j.chemosphere.2015.04.028. Epub 2015 May 15. PubMed PMID: 25950411.
7: Momcilović B, Ivicić N, Bosnjak I, Stanić G, Ostojić Z, Hrlec G. ["More is not better"--evaluation of toxicologic risks of the heavy metals, lead and cadmium, and the herbicides, linuron, fluazifop-P-butyl and cycloxydim in dried Chamomile flowers (Chamomilla recutita L. Rauschert)]. Arh Hig Rada Toksikol. 1999 Jun;50(2):201-10. Croatian. PubMed PMID: 10566198.
8: Kaundun SS, Hutchings SJ, Dale RP, McIndoe E. Role of a novel I1781T mutation and other mechanisms in conferring resistance to acetyl-CoA carboxylase inhibiting herbicides in a black-grass population. PLoS One. 2013 Jul 25;8(7):e69568. doi: 10.1371/journal.pone.0069568. Print 2013. PubMed PMID: 23936046; PubMed Central PMCID: PMC3723891.
9: Sparacino AC, Tano F, Ferro R, Ditto D, Riva N, Braggio R. Effects of water management and herbicide treatments on red rice control. Meded Rijksuniv Gent Fak Landbouwkd Toegep Biol Wet. 2002;67(3):441-9. PubMed PMID: 12696411.
10: Henriet F, Bodson B, Morales RM. Silky bent grass resistance to herbicides: one year of monitoring in Belgium. Commun Agric Appl Biol Sci. 2013;78(3):665-70. PubMed PMID: 25151844.
11: Claerhout S, De Cauwer B, Reheul D. HERBICIDE SENSITIVITY OF ECHINOCHLOA CRUS-GALLI POPULATIONS: A COMPARISON BETWEEN CROPPING SYSTEMS. Commun Agric Appl Biol Sci. 2014;79(2):81-8. PubMed PMID: 26084085.
12: Wagner N, Lötters S, Veith M, Viertel B. Acute Toxic Effects of the Herbicide Formulation Focus(®) Ultra on Embryos and Larvae of the Moroccan Painted Frog, Discoglossus scovazzi. Arch Environ Contam Toxicol. 2015 Nov;69(4):535-44. doi: 10.1007/s00244-015-0176-1. Epub 2015 Jun 29. PubMed PMID: 26118991.
13: Kalogridi EC, Christophoridis C, Bizani E, Drimaropoulou G, Fytianos K. Part II: temporal and spatial distribution of multiclass pesticide residues in lake sediments of northern Greece: application of an optimized MAE-LC-MS/MS pretreatment and analytical method. Environ Sci Pollut Res Int. 2014 Jun;21(12):7252-62. doi: 10.1007/s11356-014-2794-y. Epub 2014 Apr 3. PubMed PMID: 24691934.
14: Alarcón-Reverte R, Moss SR. Resistance to ACCase-inhibiting herbicides in the weed Lolium multiflorum. Commun Agric Appl Biol Sci. 2008;73(4):899-902. PubMed PMID: 19226841.
15: Marshall R, Hanley SJ, Hull R, Moss SR. The presence of two different target-site resistance mechanisms in individual plants of Alopecurus myosuroides Huds., identified using a quick molecular test for the characterisation of six ALS and seven ACCase SNPs. Pest Manag Sci. 2013 Jun;69(6):727-37. doi: 10.1002/ps.3429. Epub 2012 Nov 16. PubMed PMID: 23165793.
16: Cocker KM, Northcroft DS, Coleman JO, Moss SR. Resistance to ACCase-inhibiting herbicides and isoproturon in UK populations of Lolium multiflorum: mechanisms of resistance and implications for control. Pest Manag Sci. 2001 Jul;57(7):587-97. PubMed PMID: 11464789.
17: Pakdaman BS, Goltapeh EM. In vitro studies on the integrated control of rapeseed white stem rot disease through the application of herbicides and Trichoderma species. Pak J Biol Sci. 2007 Jan 1;10(1):7-12. PubMed PMID: 19069980.
18: Yuan Q, Toroz D, Kidley N, Gould IR. Mechanism of Photoinduced Triplet Intermolecular Hydrogen Transfer between Cycloxydim and Chlorothalonil. J Phys Chem A. 2018 May 3;122(17):4285-4293. doi: 10.1021/acs.jpca.7b12523. Epub 2018 Apr 20. PubMed PMID: 29659278.
19: Kaundun SS, Bailly GC, Dale RP, Hutchings SJ, McIndoe E. A novel W1999S mutation and non-target site resistance impact on acetyl-CoA carboxylase inhibiting herbicides to varying degrees in a UK Lolium multiflorum population. PLoS One. 2013;8(2):e58012. doi: 10.1371/journal.pone.0058012. Epub 2013 Feb 28. PubMed PMID: 23469130; PubMed Central PMCID: PMC3585232.
20: Marechal PY, Henriet F, Bodson B. Detection of ACCase target-site resistant Alopecurus myosuroides Huds. (black-grass) in Belgian populations. Commun Agric Appl Biol Sci. 2009;74(2):497-504. PubMed PMID: 20222610.

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